5-(benzenesulfonyl)-N2-butyl-N2-methylpyrimidine-2,4-diamine
CAS No.: 1251588-73-4
Cat. No.: VC7183671
Molecular Formula: C15H20N4O2S
Molecular Weight: 320.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251588-73-4 |
|---|---|
| Molecular Formula | C15H20N4O2S |
| Molecular Weight | 320.41 |
| IUPAC Name | 5-(benzenesulfonyl)-2-N-butyl-2-N-methylpyrimidine-2,4-diamine |
| Standard InChI | InChI=1S/C15H20N4O2S/c1-3-4-10-19(2)15-17-11-13(14(16)18-15)22(20,21)12-8-6-5-7-9-12/h5-9,11H,3-4,10H2,1-2H3,(H2,16,17,18) |
| Standard InChI Key | VRMLICNKPANPQR-UHFFFAOYSA-N |
| SMILES | CCCCN(C)C1=NC=C(C(=N1)N)S(=O)(=O)C2=CC=CC=C2 |
Introduction
Chemical Structure and Nomenclature
5-(Benzenesulfonyl)-N2-butyl-N2-methylpyrimidine-2,4-diamine (systematic IUPAC name: N2-butyl-N2-methyl-5-(phenylsulfonyl)pyrimidine-2,4-diamine) features a pyrimidine core substituted at three positions:
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Position 2: A butyl-methylamine group (N2-butyl-N2-methyl).
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Position 4: A primary amine.
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Position 5: A benzenesulfonyl moiety.
The benzenesulfonyl group introduces strong electron-withdrawing characteristics, which may influence both the compound’s reactivity and its interactions with biological targets . Molecular modeling suggests that the sulfonyl group adopts a planar conformation relative to the pyrimidine ring, potentially facilitating π-stacking interactions with aromatic residues in enzyme binding pockets .
Synthesis and Structural Elaboration
Key Synthetic Pathways
The synthesis of 5-(benzenesulfonyl)-N2-butyl-N2-methylpyrimidine-2,4-diamine likely involves multi-step functionalization of a pyrimidine precursor. A plausible route, inferred from methods in and , includes:
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Pyrimidine Core Formation: Condensation of a guanidine derivative with a β-diketone or β-keto ester to form the 2,4-diaminopyrimidine scaffold.
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Sulfonylation at C5: Electrophilic aromatic substitution or metal-catalyzed coupling to introduce the benzenesulfonyl group. For example, treatment with benzenesulfonyl chloride under basic conditions .
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N-Alkylation at N2: Sequential alkylation using butyl bromide and methyl iodide in the presence of a base such as potassium carbonate .
Critical Reaction Parameters:
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Microwave irradiation (e.g., 140°C for 45 min in DMF) improves yields in pyrimidine ring-closing reactions .
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Palladium-catalyzed cross-coupling may be required for regioselective sulfonylation .
Analytical Characterization
Spectroscopic data for analogous compounds provide insights into expected properties:
Biological Activity and Mechanism
Antiproliferative Effects
In HCT-116 colon cancer cells, close analogs demonstrate GI50 values < 10 nM . The compound’s lipophilicity (calculated LogP ≈ 2.8) likely enhances cellular permeability, though this requires experimental validation.
Structure-Activity Relationships (SAR)
Role of the Benzenesulfonyl Group
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Electron-Withdrawing Effects: The sulfonyl group increases electrophilicity at C5, enhancing interactions with catalytic lysine residues in kinases .
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Steric Considerations: Substitution at the benzene ring’s meta or para positions modulates activity. For example, m-sulfonamide derivatives show 17-fold selectivity for CDK7 over CDK1 .
Impact of N2 Substituents
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